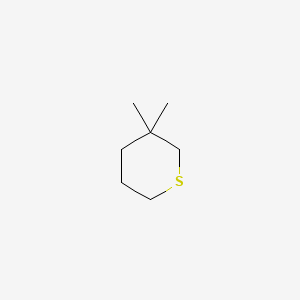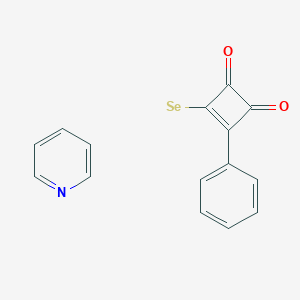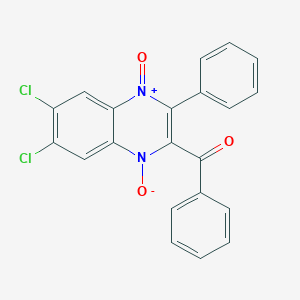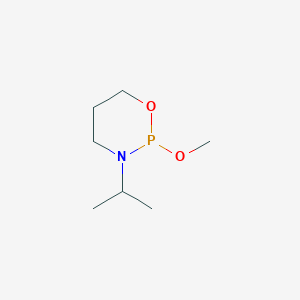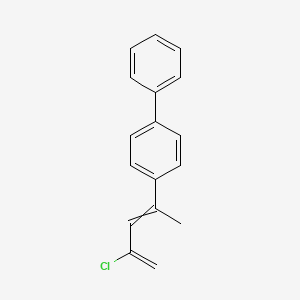
4-(4-Chloropenta-2,4-dien-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a chlorinated penta-2,4-dienyl group
Métodos De Preparación
The synthesis of 4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and 4-chloropenta-2,4-dien-2-yl precursors.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the chlorinated group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Aplicaciones Científicas De Investigación
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
4-(4-Chloropenta-2,4-dien-2-yl)-1,1’-biphenyl can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-Bromopenta-2,4-dien-2-yl)-1,1’-biphenyl and 4-(4-Methylpenta-2,4-dien-2-yl)-1,1’-biphenyl share structural similarities.
Propiedades
Número CAS |
58038-54-3 |
|---|---|
Fórmula molecular |
C17H15Cl |
Peso molecular |
254.8 g/mol |
Nombre IUPAC |
1-(4-chloropenta-2,4-dien-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C17H15Cl/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,2H2,1H3 |
Clave InChI |
LXXJGHDDPTXMBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=C)Cl)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
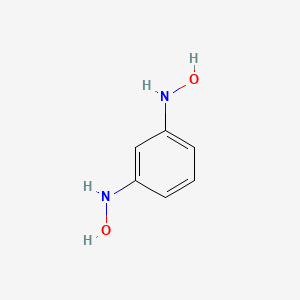
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
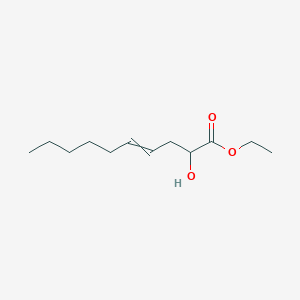
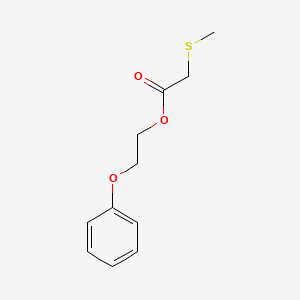
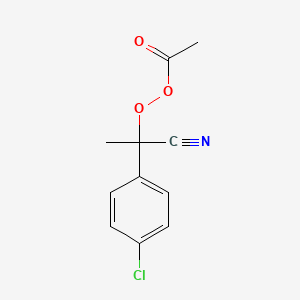
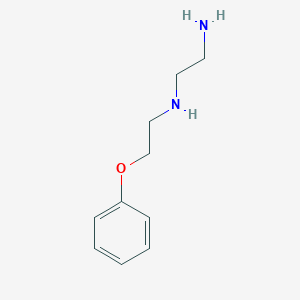
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
